molecular formula C30H48O5 B1179339 2beta-Hydroxypomolic acid CAS No. 119725-19-8

2beta-Hydroxypomolic acid

Cat. No. B1179339
CAS RN: 119725-19-8
M. Wt: 488.7 g/mol
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of 2beta-Hydroxypomolic acid is characterized by a molecular formula of C30H48O5 . The molecular weight is 472.7 g/mol . The compound has a complex structure with multiple rings and functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2beta-Hydroxypomolic acid include a molecular weight of 472.7 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Anti-inflammatory Activity

2-Epitormentic acid: has been studied for its potential anti-inflammatory properties. This application is significant because inflammation is a common pathological condition associated with various diseases. The compound’s ability to modulate inflammatory responses makes it a candidate for the development of new anti-inflammatory drugs .

Antidiabetic Effects

Research has indicated that 2-Epitormentic acid may have antidiabetic effects. It could influence blood glucose levels by affecting insulin secretion or insulin sensitivity. This application is particularly relevant given the global rise in diabetes prevalence .

Antihyperlipidemic Potential

The compound has been explored for its antihyperlipidemic potential, which refers to the ability to lower high levels of lipids in the blood. This is crucial for preventing cardiovascular diseases, as high lipid levels are a major risk factor .

Hepatoprotective Properties

2-Epitormentic acid: might possess hepatoprotective properties, offering protection against liver damage. This is important for the treatment of liver diseases and for protecting the liver from harmful substances .

Cardioprotective Activity

The cardioprotective activity of 2-Epitormentic acid is another area of interest. It may help in protecting heart tissues from damage, especially in the case of ischemic conditions. This application is vital for the development of treatments for heart diseases .

Neuroprotective Effects

Studies suggest that 2-Epitormentic acid could have neuroprotective effects, which means it might protect nerve cells against damage, degeneration, or impairment of function. This is particularly relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-cancer Properties

The anti-cancer properties of 2-Epitormentic acid are being investigated due to its potential to inhibit the growth of cancer cells. This research is crucial for the development of new cancer therapies .

Antimicrobial and Antiparasitic Activity

Lastly, 2-Epitormentic acid has shown promise in antimicrobial and antiparasitic activity. This application is essential in the fight against infectious diseases caused by bacteria, viruses, and parasites .

Future Directions

While specific future directions for research on 2beta-Hydroxypomolic acid are not available, there are general trends in the field of therapeutic peptides and natural compounds that could be relevant . These include the development of new food supplements for disease prevention, the design of novel drugs, and the exploration of the biological effects of plants used in traditional medicine .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUXGFZHDKYLS-VCFAZYFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Epitormentic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2beta-Hydroxypomolic acid
Reactant of Route 2
2beta-Hydroxypomolic acid
Reactant of Route 3
2beta-Hydroxypomolic acid
Reactant of Route 4
2beta-Hydroxypomolic acid
Reactant of Route 5
2beta-Hydroxypomolic acid
Reactant of Route 6
2beta-Hydroxypomolic acid

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